3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea
Description
3-(Propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea is a urea derivative characterized by a propan-2-yl group and a phenyl ring substituted with a piperazine-pyridinyl moiety.
Properties
IUPAC Name |
1-propan-2-yl-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-16(2)22-20(26)23-18-8-6-17(7-9-18)15-24-11-13-25(14-12-24)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMQIFIBYWIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea, also known as a pyridinyl piperazine derivative, has garnered attention in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A propan-2-yl group : Contributing to its lipophilicity.
- A phenyl ring : Enhancing binding interactions with biological targets.
- A piperazine moiety : Known for its role in modulating neurotransmitter systems.
Research indicates that this compound primarily acts as a modulator of various receptors and enzymes, which can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids, leading to anti-inflammatory effects and potential neuroprotective properties .
- Receptor Modulation : It interacts with several neurotransmitter receptors, including serotonin and dopamine receptors, suggesting a role in mood regulation and neuropsychiatric disorders .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
Anti-inflammatory Effects
In animal models, the compound demonstrated significant anti-inflammatory effects, particularly in conditions like neuropathic pain and hypertension. For example:
- Study Findings : In a rat model of neuropathic pain, administration of the compound resulted in reduced pain sensitivity and inflammation markers .
Neuroprotective Properties
The compound has shown promise in protecting against neurodegeneration:
- Case Study : In a transient middle cerebral artery occlusion model, treatment with this compound significantly decreased infarct volume and improved neurological function .
Antidepressant Activity
Preclinical studies suggest that it may have rapid antidepressant effects:
- Mechanism : The modulation of serotonin pathways is believed to contribute to its antidepressant-like effects in murine models .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Yields : Most analogs (e.g., 11a–11o) exhibit high yields (84–88%), suggesting robust synthetic protocols for urea derivatives .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 500 Da based on its structure, aligning with higher-mass analogs like 11m (m/z: 602.2) .
- Melting Points : Compounds with polar groups (e.g., 1f, 1g) show higher melting points (198–207°C), likely due to intermolecular hydrogen bonding .
Research Findings and Implications
Pyridinyl-Piperazine Group: Likely improves solubility and target engagement compared to halogenated analogs, though this requires experimental validation .
Spectroscopic Trends : ¹H-NMR data in and reveal distinct shifts for urea NH protons (δ ~8–10 ppm) and aromatic protons (δ ~6–8 ppm), consistent with the target compound’s expected spectral profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
